

Introduction: Unveiling a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: *4-Ethoxy-3-methylbenzoyl chloride*

CAS No.: 91900-26-4

Cat. No.: B7810401

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4-Ethoxy-3-methylbenzoyl chloride is a specialized acylating agent whose utility in organic synthesis, particularly in the realms of medicinal chemistry and materials science, is dictated by the nuanced electronic and steric properties of its substituted aromatic ring. As an acyl chloride, it belongs to the most reactive class of carboxylic acid derivatives, enabling a wide array of transformations.^[1] The presence of the 4-ethoxy and 3-methyl groups, however, modulates this inherent reactivity, offering a distinct profile compared to simpler analogs like benzoyl chloride. This guide provides an in-depth analysis of its reactivity, supported by mechanistic insights and practical experimental protocols, to empower researchers in leveraging this compound for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical and spectral properties is fundamental to its effective use. The key characteristics of **4-Ethoxy-3-methylbenzoyl chloride** are summarized below.

Property	Value	Source
IUPAC Name	4-ethoxy-3-methylbenzoyl chloride	PubChem[2]
CAS Number	188981-22-8	N/A
Molecular Formula	C ₁₀ H ₁₁ ClO ₂	N/A
Molecular Weight	200.65 g/mol	N/A
Appearance	(Expected) Colorless to light-yellow liquid or low-melting solid	Inferred from similar compounds
Boiling Point	Not available; vacuum distillation recommended for purification	Inferred from[3]
Solubility	Soluble in anhydrous aprotic solvents (DCM, THF, Toluene)	Inferred from[4]
InChIKey	N/A	N/A

Note: Experimental data for this specific compound is not widely published. Properties are inferred from structurally similar compounds like 4-ethoxybenzoyl chloride. Researchers should verify properties on receipt.

Spectroscopic Data: While a specific public database entry for the complete spectra of **4-Ethoxy-3-methylbenzoyl chloride** is sparse, the expected characteristic signals are:

- IR Spectroscopy: A strong C=O stretching band around 1770-1800 cm⁻¹, characteristic of an aromatic acyl chloride.
- ¹H NMR Spectroscopy: Distinct signals corresponding to the aromatic protons, the ethoxy group (-O-CH₂-CH₃), and the methyl group (-CH₃). The aromatic signals will show splitting patterns influenced by their ortho, meta, and para relationships.
- ¹³C NMR Spectroscopy: A carbonyl carbon signal in the range of 165-170 ppm, along with signals for the aromatic, ethoxy, and methyl carbons.

- Mass Spectrometry: A molecular ion peak corresponding to the compound's mass, along with a characteristic M+2 peak due to the ^{37}Cl isotope.

Core Reactivity Principles: A Tale of Two Substituents

The reactivity of **4-Ethoxy-3-methylbenzoyl chloride** in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the combined electronic effects of the para-ethoxy and meta-methyl substituents.

Electronic Effects:

- 4-Ethoxy Group (+R > -I): The oxygen atom of the ethoxy group exerts a strong, electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the aromatic ring. This effect is most pronounced at the ortho and para positions. Being para to the carbonyl group, the ethoxy group significantly increases electron density at the carbonyl carbon's point of attachment, thereby reducing its electrophilicity. This makes the compound less reactive than unsubstituted benzoyl chloride.
- 3-Methyl Group (+I): The methyl group, positioned meta to the carbonyl, exerts a weak, electron-donating inductive effect (+I). Its influence on the carbonyl carbon's electrophilicity is minimal compared to the powerful resonance effect of the ethoxy group.

The net result is a deactivation of the acyl chloride towards nucleophilic attack compared to benzoyl chloride, but it remains a highly reactive species capable of acylating a wide range of nucleophiles under controlled conditions.

Caption: Electronic influence of substituents on reactivity.

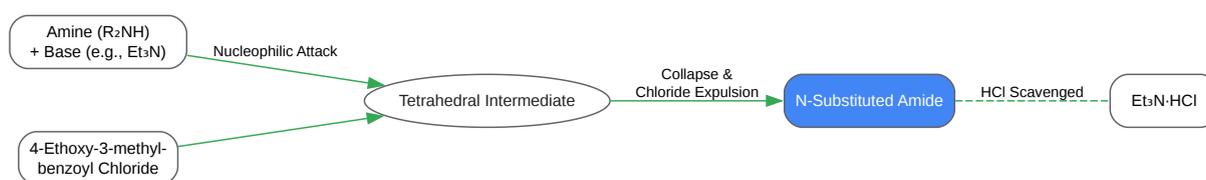
Key Synthetic Transformations & Protocols

4-Ethoxy-3-methylbenzoyl chloride is an excellent reagent for introducing the 4-ethoxy-3-methylbenzoyl moiety. The following sections detail common transformations.

Amidation: Synthesis of N-Substituted Amides

The reaction with primary or secondary amines is typically rapid and high-yielding, forming a stable amide bond. This is a cornerstone reaction in the synthesis of pharmaceutical intermediates.[4]

Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A base is typically added to neutralize the HCl byproduct.[5]



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Caption: Generalized workflow for amidation reaction.

Experimental Protocol: Synthesis of N-benzyl-4-ethoxy-3-methylbenzamide

- Materials:
 - **4-Ethoxy-3-methylbenzoyl chloride** (1.0 eq)
 - Benzylamine (1.05 eq)
 - Triethylamine (Et₃N) (1.2 eq)
 - Anhydrous Dichloromethane (DCM)
 - Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
- Procedure:
 - Setup: Assemble a flame-dried round-bottom flask under a nitrogen atmosphere.

- Reagent Preparation: In the flask, dissolve benzylamine and triethylamine in anhydrous DCM.
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Addition of Acyl Chloride: Dissolve **4-Ethoxy-3-methylbenzoyl chloride** in a separate flask of anhydrous DCM. Transfer this solution to a dropping funnel.
- Reaction: Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A white precipitate of triethylammonium chloride will form.
- Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
- Safety: The reaction is exothermic and generates HCl. Perform in a fume hood. Wear appropriate PPE, including gloves and safety glasses. **4-Ethoxy-3-methylbenzoyl chloride** is corrosive and a lachrymator.[4][6]

Esterification: Synthesis of Aryl Esters

Reaction with alcohols or phenols yields the corresponding esters. These reactions are fundamental in creating building blocks for polymers and active pharmaceutical ingredients.[7]
[8]

Experimental Protocol: Synthesis of Phenyl 4-ethoxy-3-methylbenzoate

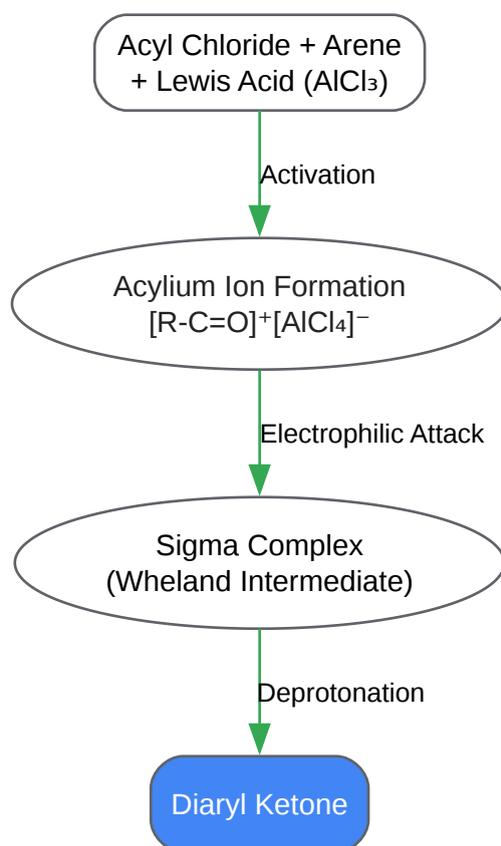
- Materials:
 - **4-Ethoxy-3-methylbenzoyl chloride** (1.0 eq)
 - Phenol (1.0 eq)
 - Pyridine (1.5 eq)

- Anhydrous Tetrahydrofuran (THF)
- Procedure:
 - Setup: In a flame-dried, nitrogen-flushed flask, dissolve phenol in anhydrous THF and pyridine.
 - Cooling: Cool the mixture to 0 °C.
 - Addition: Slowly add a solution of **4-Ethoxy-3-methylbenzoyl chloride** in anhydrous THF to the cooled mixture.
 - Reaction: Stir at 0 °C for 30 minutes and then at room temperature overnight.
 - Workup: Dilute the mixture with ethyl acetate and wash sequentially with water, 1M HCl (to remove pyridine), and brine.
 - Purification: Dry the organic phase over MgSO₄, concentrate in vacuo, and purify the residue by flash chromatography.

Friedel-Crafts Acylation

As a benzoyl chloride derivative, this compound can act as an electrophile in Friedel-Crafts acylation reactions to introduce the acyl group onto another aromatic ring, forming a diaryl ketone. A Lewis acid catalyst (e.g., AlCl₃) is required.

Mechanism: The Lewis acid coordinates to the chloride, making the carbonyl carbon significantly more electrophilic and generating a resonance-stabilized acylium ion, which is then attacked by the electron-rich aromatic substrate.



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Caption: Key stages of a Friedel-Crafts acylation reaction.

Applications in Drug Development and Materials Science

While specific, marketed applications of **4-Ethoxy-3-methylbenzoyl chloride** are not extensively documented, its structural motifs are highly relevant in modern research. Acyl chlorides are key intermediates for creating libraries of amides and esters for high-throughput screening in drug discovery.[9] The 4-alkoxy-benzoyl moiety is present in numerous biologically active molecules, including compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.[10][11]

The chlorine atom itself is a crucial component in over 25% of FDA-approved drugs, highlighting the importance of chlorinated intermediates in pharmaceutical synthesis.[12] This reagent serves as a valuable tool for introducing the 4-ethoxy-3-methylbenzoyl

pharmacophore, which can be explored for its potential to modulate target binding and pharmacokinetic properties in novel drug candidates.

Safety and Handling

As a reactive acyl chloride, **4-Ethoxy-3-methylbenzoyl chloride** demands careful handling to ensure safety and reagent integrity.

- General Hazards: Corrosive, causes severe skin burns and eye damage.[2][6][13] It is also a lachrymator (induces tearing).[4]
- Reactivity Hazards: Reacts violently with water, including atmospheric moisture, to release corrosive HCl gas.[6][14][15] This can cause pressure buildup in sealed containers.[14]
- Handling:
 - Always handle inside a certified chemical fume hood.[4][6]
 - Wear appropriate personal protective equipment (PPE): chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield.[16]
 - Use in an anhydrous environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]
- Storage:
 - Store in a cool, dry, well-ventilated area away from incompatible materials.[6][15]
 - Keep the container tightly sealed to prevent moisture ingress.[4][16]
 - Store in a corrosives-compatible cabinet.[6]
- Incompatible Materials: Water, alcohols, amines, strong bases, and strong oxidizing agents.[6][14][15]

Conclusion

4-Ethoxy-3-methylbenzoyl chloride is a valuable, moderately reactive acylating agent. Its reactivity is primarily controlled by the strong electron-donating resonance from the para-ethoxy group, which makes it less electrophilic than benzoyl chloride but still highly effective for synthesizing amides, esters, and ketones under appropriate conditions. By understanding its electronic profile and adhering to strict safety protocols, researchers can effectively utilize this reagent as a key building block in the development of novel pharmaceuticals and advanced materials.

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